Computed Lipophilicity (XLogP3-AA) as a Surrogate Differentiation Parameter for Passive Membrane Permeability
The target compound has a computed XLogP3-AA value of 1.2 [1], which positions it in a more hydrophilic range compared to the closely related Amisulpride EP Impurity G (4-Amino-N-(1-ethylpiperidin-3-yl)-5-(ethylsulfonyl)-2-methoxybenzamide, CAS 148516-68-1), which bears additional ethylsulfonyl and methoxy substituents and is expected to have a higher logP . This difference in predicted lipophilicity may translate to altered passive membrane permeability, tissue distribution, and non-specific protein binding, making the target compound a distinct chemical tool for experiments where lower logP is desired. Because no experimental logP or logD data are available for the target compound, this evidence dimension is limited to computed predictions.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Amisulpride EP Impurity G (CAS 148516-68-1): XLogP3-AA not explicitly reported but structurally expected to be higher due to additional ethylsulfonyl and methoxy substituents vs. the unsubstituted phenyl ring of the target compound. |
| Quantified Difference | Not directly quantifiable; class-level inference only. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental confirmation. |
Why This Matters
Lipophilicity differences can influence membrane permeability and off-target binding profiles, meaning the two compounds are not interchangeable as chemical probes despite sharing the same N-(1-ethylpiperidin-3-yl) sulfonamide scaffold.
- [1] PubChem. 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide. Computed Properties: XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/59528-82-4 (accessed 2026-04-30). View Source
